molecular formula C20H28O2 B14325587 1-(Furan-3-yl)-4,8,12-trimethyltrideca-3,7,11-trien-1-one CAS No. 108886-83-5

1-(Furan-3-yl)-4,8,12-trimethyltrideca-3,7,11-trien-1-one

Cat. No.: B14325587
CAS No.: 108886-83-5
M. Wt: 300.4 g/mol
InChI Key: JAQYUGFDOZNVBM-UHFFFAOYSA-N
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Description

1-(Furan-3-yl)-4,8,12-trimethyltrideca-3,7,11-trien-1-one is a complex organic compound featuring a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is notable for its unique structure, which includes multiple double bonds and methyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-3-yl)-4,8,12-trimethyltrideca-3,7,11-trien-1-one typically involves multi-step organic reactions. One common method includes the use of furan derivatives and trideca-3,7,11-trien-1-one precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. For instance, the use of sulfur ylides and alkyl acetylenic carboxylates can lead to the formation of polysubstituted furans .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using biorefineries. The process can start from biomass-derived furan platform chemicals such as furfural and 5-hydroxy-methylfurfural . These intermediates can be further processed through various chemical reactions to produce the target compound.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-yl)-4,8,12-trimethyltrideca-3,7,11-trien-1-one can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various oxygenated products.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

1-(Furan-3-yl)-4,8,12-trimethyltrideca-3,7,11-trien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Furan-3-yl)-4,8,12-trimethyltrideca-3,7,11-trien-1-one involves its interaction with various molecular targets. The furan ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The specific pathways and targets depend on the context of its use, such as its role in medicinal chemistry where it may act on specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

    Furan: A simpler compound with a five-membered aromatic ring.

    Tetrahydrofuran: A hydrogenated derivative of furan.

    2,5-Dimethylfuran: A furan derivative with two methyl groups.

Uniqueness

1-(Furan-3-yl)-4,8,12-trimethyltrideca-3,7,11-trien-1-one is unique due to its extended carbon chain with multiple double bonds and methyl groups, which distinguishes it from simpler furan derivatives. This unique structure imparts specific chemical and physical properties that make it valuable for various applications .

Properties

CAS No.

108886-83-5

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

1-(furan-3-yl)-4,8,12-trimethyltrideca-3,7,11-trien-1-one

InChI

InChI=1S/C20H28O2/c1-16(2)7-5-8-17(3)9-6-10-18(4)11-12-20(21)19-13-14-22-15-19/h7,9,11,13-15H,5-6,8,10,12H2,1-4H3

InChI Key

JAQYUGFDOZNVBM-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=CCC(=O)C1=COC=C1)C)C)C

Origin of Product

United States

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